molecular formula C13H10O4 B1325413 2-(4-Acetoxybenzoyl) furan CAS No. 898766-23-9

2-(4-Acetoxybenzoyl) furan

Cat. No.: B1325413
CAS No.: 898766-23-9
M. Wt: 230.22 g/mol
InChI Key: JWZPIVJRJIBWNL-UHFFFAOYSA-N
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Description

2-(4-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4 It is characterized by a furan ring substituted with a 4-acetoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetoxybenzoyl) furan typically involves the acylation of furan with 4-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Furan+4-Acetoxybenzoyl chlorideAlCl32-(4-Acetoxybenzoyl) furan\text{Furan} + \text{4-Acetoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Furan+4-Acetoxybenzoyl chlorideAlCl3​​2-(4-Acetoxybenzoyl) furan

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as zirconium dioxide (ZrO2) can be employed to facilitate the reaction under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetoxybenzoyl) furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoyl furans.

Scientific Research Applications

2-(4-Acetoxybenzoyl) furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetoxybenzoyl) furan involves its interaction with biological targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The furan ring can interact with nucleophilic sites in proteins, leading to potential antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl furan
  • 2-Propionyl furan
  • 2-Butyryl furan

Comparison

2-(4-Acetoxybenzoyl) furan is unique due to the presence of the acetoxybenzoyl group, which imparts distinct chemical and biological properties. Compared to other acyl furans, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(furan-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)17-11-6-4-10(5-7-11)13(15)12-3-2-8-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZPIVJRJIBWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642186
Record name 4-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-23-9
Record name [4-(Acetyloxy)phenyl]-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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